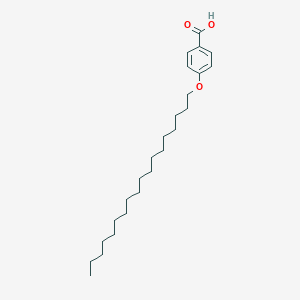

4-n-octadecyloxybenzoic acid

Beschreibung

Overview of Benzoic Acid Derivatives in Advanced Materials Research

Benzoic acid and its derivatives are a versatile class of organic compounds extensively studied for their diverse chemical and physical properties. ontosight.airesearchgate.net These properties make them valuable in a wide range of applications, from pharmaceuticals to advanced materials. ontosight.airesearchgate.netnih.gov In materials science, the unique combination of a rigid aromatic ring and a reactive carboxylic acid group in benzoic acid derivatives allows for the construction of complex molecular architectures with tailored functionalities. ontosight.airesearchgate.net These functionalities can impart interesting optical, electrical, or thermal properties, making them candidates for research in cutting-edge materials. ontosight.ai For instance, certain derivatives are investigated for their potential use in dyes, pigments, and as components in atomic layer deposition processes. ontosight.aimdpi.com

Significance of Long-Chain Alkoxy Substitution in Aromatic Carboxylic Acids for Liquid Crystallinity

The introduction of long-chain alkoxy groups onto aromatic carboxylic acids has a profound impact on their self-assembly behavior, often leading to the formation of liquid crystalline phases. tandfonline.comresearchgate.net This phenomenon arises from the segregation of the flexible, non-polar alkyl chains and the rigid, polar aromatic cores, a concept central to the design of many liquid crystals. researchgate.net The length of the alkoxy chain is a critical parameter that influences the type of liquid crystal phase (mesophase) and the temperatures at which these phases occur. researchgate.netncsu.edu Generally, as the chain length increases, the tendency to form more ordered smectic phases, characterized by layered structures, also increases. researchgate.net This is due to the enhanced intermolecular interactions and packing efficiency of the longer alkyl chains. researchgate.net The formation of hydrogen-bonded dimers between the carboxylic acid groups is a key feature, effectively creating a more elongated, rod-like molecule that is conducive to liquid crystal formation. researchgate.nettandfonline.comresearchgate.net

Historical Context of 4-n-Octadecyloxybenzoic Acid Studies and its Homologues

The study of 4-alkoxybenzoic acids as liquid crystals has a long history, with early reports dating back to the mid-20th century. rsc.org These compounds, including this compound and its homologues (compounds with different alkoxy chain lengths), have served as model systems for understanding the relationship between molecular structure and liquid crystalline properties. researchgate.netijert.org Researchers have systematically investigated how variations in the alkoxy chain length affect the transition temperatures between different phases (e.g., crystal to smectic, smectic to nematic, and nematic to isotropic liquid). tandfonline.compan.pl For example, studies have shown that for the 4-alkoxybenzoic acid series, compounds with shorter chains (n=4-6) tend to be nematic, while those with longer chains (n=7-12) exhibit both smectic and nematic phases. researchgate.net The rich polymorphism and predictable phase behavior of these materials have made them foundational in the development of liquid crystal science. dtic.milresearchgate.net

Interdisciplinary Relevance in Materials Science, Nanotechnology, and Supramolecular Chemistry

The unique properties of this compound and its homologues place them at the intersection of several scientific disciplines. mdpi.com

Materials Science: These compounds are integral to the design of novel materials with tunable properties. ontosight.ai Their liquid crystallinity is exploited in applications ranging from display technologies to sensors. The ability to form self-assembled structures is also crucial in creating materials with specific nanoscale architectures. tsijournals.com

Nanotechnology: The self-assembly of these molecules into well-defined nanostructures is a key area of interest in nanotechnology. nih.gov For example, they can form highly ordered two-dimensional films on surfaces, which can be used to create templates for the growth of other materials or to fabricate nanoscale electronic components. nih.gov The ability to control the structure of these assemblies by modifying the molecular design is a powerful tool in bottom-up nanotechnology. nih.govnih.gov

Supramolecular Chemistry: this compound is a prime example of a supramolecular building block. mdpi.comnso-journal.org The hydrogen bonding between carboxylic acid groups is a classic example of a non-covalent interaction that drives the formation of larger, ordered structures. tandfonline.commdpi.com The study of these systems provides fundamental insights into the principles of molecular recognition and self-assembly, which are central to supramolecular chemistry. nso-journal.orgsioc-journal.cn

Eigenschaften

IUPAC Name |

4-octadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWVAHWYIHCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166504 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-50-1 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 4-n-Octadecyloxybenzoic Acid

The most common and well-established method for synthesizing this compound involves a two-step process: esterification followed by saponification.

Esterification and Subsequent Saponification Routes (e.g., from Ethyl 4-Hydroxybenzoate (B8730719) and 1-Bromooctadecane)

The synthesis typically commences with the Williamson ether synthesis, where ethyl 4-hydroxybenzoate is reacted with 1-bromooctadecane. This reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or ethanol. The base deprotonates the phenolic hydroxyl group of the ethyl 4-hydroxybenzoate, forming a phenoxide ion. This nucleophilic phenoxide then attacks the 1-bromooctadecane, displacing the bromide ion and forming the ether linkage, resulting in ethyl 4-n-octadecyloxybenzoate.

Following the successful etherification, the resulting ester undergoes saponification to yield the desired carboxylic acid. researchgate.net This is achieved by heating the ester with a strong base, typically potassium hydroxide (B78521), in an alcoholic solution. researchgate.net The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the ester bond to produce the carboxylate salt and ethanol. youtube.commasterorganicchemistry.com The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the final product, this compound. masterorganicchemistry.com

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification (Williamson Ether Synthesis) | Ethyl 4-hydroxybenzoate, 1-Bromooctadecane | K₂CO₃, Acetone/Ethanol, Reflux | Ethyl 4-n-octadecyloxybenzoate | researchgate.net |

| Saponification | Ethyl 4-n-octadecyloxybenzoate | KOH, Ethanol, Heat | Potassium 4-n-octadecyloxybenzoate | researchgate.netmasterorganicchemistry.com |

| Acidification | Potassium 4-n-octadecyloxybenzoate | HCl (aq) | This compound | masterorganicchemistry.com |

Role of Catalysts and Reagents (e.g., Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)) in Synthetic Efficiency

In certain synthetic transformations involving this compound, particularly in esterification reactions where the carboxylic acid itself is a starting material, coupling agents are employed to enhance efficiency. Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are a commonly used pair of reagents for this purpose. cas.cz

DCC is a powerful dehydrating agent that facilitates the formation of an amide or ester bond by activating the carboxylic acid. wikipedia.orgcreative-peptides.comslideshare.net It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate is then susceptible to nucleophilic attack by an alcohol.

DMAP acts as a nucleophilic catalyst, significantly accelerating the rate of acylation reactions. wikipedia.orgnbinno.comsigmaaldrich.com It reacts with the O-acylisourea intermediate (or an acid anhydride) to form a more reactive N-acylpyridinium ion. This species is highly electrophilic and readily reacts with the alcohol, leading to the formation of the ester and regenerating the DMAP catalyst. The use of DMAP is particularly beneficial for the esterification of sterically hindered alcohols. nbinno.comchemicalbook.com The combination of DCC and DMAP provides a mild and efficient method for ester synthesis, often proceeding at room temperature. orgsyn.org

Derivatization Strategies for Functional Enhancement and Novel Compound Synthesis

The versatile structure of this compound, with its terminal carboxylic acid group and long alkyl chain, makes it an excellent building block for the synthesis of a wide range of functional molecules, especially those exhibiting liquid crystalline properties.

Synthesis of Mesogenic Esters and Schiff Bases Incorporating the Octadecyloxybenzoic Moiety

The carboxylic acid functionality of this compound is readily converted into esters and amides, which are key linkages in many liquid crystalline compounds. The synthesis of mesogenic esters often involves the reaction of this compound with various phenols, frequently under DCC/DMAP conditions. cas.cz The resulting esters, possessing a rigid core and a flexible tail, can exhibit a variety of mesophases.

Schiff bases, another important class of liquid crystals, can also be synthesized incorporating the octadecyloxybenzoic moiety. mdpi.com This typically involves a multi-step synthesis where a phenol (B47542) is first esterified with this compound. The resulting ester, now containing a terminal functional group (e.g., a formyl group), can then be condensed with an appropriate amine to form the imine linkage characteristic of a Schiff base. mdpi.comresearchgate.net A series of Schiff base esters, 4-((4-(dimethylamino)benzylidene)amino)phenyl-4-(alkanoyloxy)benzoates, have been synthesized where the alkanoyloxy chain was derived from alkoxybenzoic acids, including the C18 variant. utar.edu.my

Preparation of Azo Phenol Derivatives and their Mesogenic Properties

Azo compounds, characterized by the -N=N- linkage, are another class of molecules known for their liquid crystalline behavior and potential applications as dyes. semanticscholar.org Azo phenol derivatives can be prepared from this compound. One synthetic route involves the esterification of a phenol containing an azo group with this compound. researchgate.net For instance, 4-(4-substituted phenyl azo) phenols can be reacted with this compound in the presence of DCC and DMAP to yield the corresponding azo phenol esters. researchgate.net The mesogenic properties of these derivatives are influenced by the substituents on the phenylazo moiety. researchgate.net

| Derivative Class | Synthetic Approach | Key Reagents/Intermediates | Potential Properties | Reference |

|---|---|---|---|---|

| Mesogenic Esters | Esterification of this compound with various phenols | DCC, DMAP | Liquid crystalline (mesophase behavior) | cas.cz |

| Schiff Bases | Multi-step synthesis involving initial esterification followed by condensation | Phenols with functional groups, Amines | Liquid crystalline, potentially photoactive | mdpi.comutar.edu.my |

| Azo Phenol Derivatives | Esterification of an azo-containing phenol with this compound | 4-(4-Substituted phenyl azo) phenol, DCC, DMAP | Liquid crystalline, colored (dye properties) | researchgate.netsemanticscholar.org |

Formation of Coordination Complexes with Rare-Earth Metals for Luminescent Applications

The carboxylate group of this compound can act as a ligand to coordinate with metal ions, including rare-earth metals. cornell.edu These lanthanide complexes are of significant interest due to their unique luminescent properties, such as narrow emission bands and long luminescence lifetimes. researchgate.netnih.gov

The synthesis of these coordination complexes typically involves reacting a salt of the rare-earth metal (e.g., europium(III), terbium(III), or gadolinium(III) salts) with the deprotonated this compound (the carboxylate). cornell.edu The resulting complexes can exhibit strong luminescence through a process known as the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits light. researchgate.net To enhance the luminescence intensity, a second ligand, such as 1,10-phenanthroline, can be incorporated into the complex. cornell.edu These luminescent materials have potential applications in areas such as light-emitting diodes (LEDs) and bio-imaging. nih.govnih.gov

Integration into Polymeric Structures (e.g., Liquid Crystalline Polyurethane Composites)

The integration of long-chain alkoxybenzoic acids into polymeric matrices, particularly polyurethanes, is a strategy to create advanced composite materials exhibiting both liquid crystalline (LC) and shape-memory properties. While direct studies on this compound are not extensively documented in this specific context, research on analogous compounds such as 4-hexadecyloxybenzoic acid (HOBA) and 4-octyldecyloxybenzoic acid (OOBA) provides significant insights into the expected behavior.

These composites are typically prepared by physically mixing the alkoxybenzoic acid with a pre-synthesized shape-memory polyurethane (SMPU). beilstein-journals.orgmdpi.com The resulting material is a two-phase system where the liquid crystalline component self-assembles into distinct domains within the polyurethane matrix. beilstein-journals.org This phase separation is crucial for the material's multifunctional properties.

Research on these systems has revealed several key findings:

Preservation of Liquid Crystalline Properties: The incorporated alkoxybenzoic acid largely retains its intrinsic liquid crystalline behavior, such as exhibiting nematic or smectic phases, within the polymer composite. mdpi.comresearchgate.net

Induction of Multi-Shape-Memory Effects: The distinct thermal transitions of the two phases—the glass transition of the amorphous polyurethane matrix and the melting transition of the crystalline alkoxybenzoic acid—can be harnessed to create a triple-shape-memory effect. beilstein-journals.orgmdpi.com

Enhanced Crystallizability: The presence of the liquid crystalline molecule can promote the crystallizability of both the soft and hard segments of the polyurethane matrix. mdpi.com

Self-Healing and Reversible Shape Memory: Some composites, particularly those involving supramolecular interactions, have demonstrated self-healing capabilities and reversible bidirectional shape memory. mdpi.comresearchgate.net

The properties of these composites can be tuned by varying the concentration of the alkoxybenzoic acid. A higher content generally leads to a greater fraction of the free, phase-separated liquid crystal, which can influence the mechanical and shape-memory characteristics of the composite. beilstein-journals.org

Table 1: Analogous Alkoxybenzoic Acids in Polyurethane Composites

| Compound | Polymer Matrix | Key Findings |

|---|---|---|

| 4-hexadecyloxybenzoic acid (HOBA) | Shape-Memory Polyurethane (SMPU) | Induces triple-shape-memory effect; forms a two-phase separated structure. beilstein-journals.org |

| 4-octyldecyloxybenzoic acid (OOBA) | Polyethylene (B3416737) glycol (PEG)-based SMPU | Confers liquid crystalline properties, triple-shape memory, and self-healing capabilities. mdpi.com |

| 4-hexadecyloxybenzoic acid (HOBA) | Pyridine-containing Polyurethane | Creates supramolecular composites with reversible bidirectional and multi-shape memory effects. researchgate.net |

Synthesis of Tris(octadecyloxy)benzoic Acid Derivatives for Macromolecular Scaffolds and Soluble Supports

Derivatives of this compound, specifically 3,4,5-tris(octadecyloxy)benzoic acid and its precursors, are pivotal in the development of soluble supports for the large-scale synthesis of complex molecules like sequence-defined macromolecules and peptides. rsc.orgresearchgate.net The long octadecyl chains impart high solubility in non-polar organic solvents, while the rigid benzoic acid core provides a stable scaffold.

The synthesis typically begins with a readily available starting material, methyl gallate (methyl 3,4,5-trihydroxybenzoate). beilstein-journals.orgrsc.org The process involves two main steps:

Etherification: The three phenolic hydroxyl groups of methyl gallate are alkylated with 1-bromooctadecane. This reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) with a weak base such as potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is heated to drive the reaction to completion, yielding methyl 3,4,5-tris(octadecyloxy)benzoate. rsc.orgrsc.org

Saponification: The methyl ester of the resulting compound is then hydrolyzed to the corresponding carboxylic acid. This is achieved by treating methyl 3,4,5-tris(octadecyloxy)benzoate with a strong base like potassium hydroxide in a mixture of water and ethanol, followed by acidification with a strong acid (e.g., HCl) to precipitate the final product, 3,4,5-tris(octadecyloxy)benzoic acid. rsc.org

These derivatives serve as high-molecular-weight, non-polymeric soluble supports. Their solubility profile allows for reactions to be carried out in a homogeneous solution, while their bulk enables easy precipitation and isolation of the supported molecule from unreacted reagents and by-products by simply changing the solvent polarity. beilstein-journals.org This simplifies purification, avoiding the need for column chromatography. researchgate.net

Table 2: Synthesis of 3,4,5-Tris(octadecyloxy)benzoic Acid

| Step | Reactants | Reagents & Solvents | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1. Etherification | Methyl gallate, 1-bromooctadecane | K₂CO₃, Dimethylformamide (DMF) | Stirred overnight at 100°C | Methyl 3,4,5-tris(octadecyloxy)benzoate | Quantitative rsc.org |

| 2. Saponification | Methyl 3,4,5-tris(octadecyloxy)benzoate | KOH, H₂O/Ethanol; then HCl (aq) | Reflux, followed by acidification | 3,4,5-Tris(octadecyloxy)benzoic acid | ~87% rsc.org |

Effects of Halogen Substitution (e.g., Fluorine) on Mesomorphism of Derivatives

The introduction of halogen atoms, particularly fluorine, onto the aromatic core of liquid crystalline molecules is a well-established method for modifying their mesomorphic and physical properties. While specific studies on halogenated derivatives of this compound are not prominent, the general effects observed in other alkoxybenzoic acids and similar mesogens provide a clear indication of the expected outcomes.

Fluorine substitution can significantly impact the molecular properties that govern liquid crystallinity due to its high electronegativity, small van der Waals radius, and the high polarity of the C-F bond. The position and number of fluorine substituents on the benzoic acid ring are critical.

Key effects of halogen substitution include:

Alteration of Phase Transition Temperatures: Fluorination can either increase or decrease the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) and melting point, depending on its position. This alters the temperature range over which the mesophase is stable.

Modification of Mesophase Type: The introduction of a lateral fluorine substituent can disrupt the molecular packing that favors certain mesophases (e.g., smectic phases) and can promote the formation of others (e.g., nematic phases). In some cases, it can lead to the appearance of novel phases, such as a polar nematic phase in hydrogen-bonded liquid crystals.

Changes in Physical Properties: Fluorine substitution invariably alters the dielectric anisotropy of the molecule. This is a crucial parameter for applications in display technologies. Other properties like viscosity and elastic constants are also affected.

For instance, studies on the fluorinated analogue of 4-octyloxybenzoic acid (a shorter-chain version of the title compound) have demonstrated significant changes in dielectric permittivity, response time, and elastic constants, and led to the induction of a polar nematic phase. It is anticipated that similar substitutions on the this compound backbone would yield derivatives with a modified balance of properties, potentially enabling their use in advanced electro-optic applications.

Liquid Crystalline Behavior and Mesophase Studies

Fundamental Mesophase Identification and Characterization

The liquid crystalline phases, or mesophases, of 4-n-octadecyloxybenzoic acid are temperature-dependent, transitioning between different states of order as the temperature changes. These transitions can be observed using techniques such as polarized light microscopy, which reveals distinct textures for each phase.

In its liquid crystalline state, this compound primarily exhibits a smectic C phase. In this phase, the molecules are organized into layers, with the long molecular axes tilted with respect to the layer normal. Some members of the 4,n-alkyloxybenzoic acid series show a direct transition from the smectic C phase to the isotropic liquid phase without passing through a nematic phase. arxiv.org This is because the dimeric molecules are so long that the smectic C mesophase is the only stable liquid crystal phase at high temperatures. arxiv.org The transition from a crystalline solid to the smectic phase involves a change in the intermolecular interactions, particularly the hydrogen bonds that form the dimers. tandfonline.com

While many homologous compounds in the 4,n-alkyloxybenzoic acid series, particularly those with shorter alkyl chains (like n=7 to 13), exhibit a nematic phase, this compound (n=18) typically does not show a stable nematic phase. arxiv.orgarxiv.org The nematic phase is characterized by long-range orientational order of the molecules, but no long-range positional order. For compounds like this compound, the strong tendency to form layered smectic structures prevents the formation of a nematic phase. arxiv.org

Upon heating, this compound will transition from its ordered liquid crystalline phase to a disordered isotropic liquid phase. In the isotropic liquid, both the positional and orientational order of the molecules are lost. For this compound, this transition occurs directly from the smectic C phase. arxiv.org This transition from the smectic phase to the isotropic liquid can be observed through techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the phase change.

Thermal Investigations of Phase Transitions and Associated Thermodynamics

The phase transitions of this compound are accompanied by changes in thermodynamic properties such as enthalpy and entropy.

Differential scanning calorimetry (DSC) is a key technique used to determine the enthalpy (ΔH) and entropy (ΔS) of these phase transitions. tandfonline.com The enthalpy of transition represents the heat absorbed or released during the phase change at constant pressure, while the entropy of transition reflects the change in the degree of disorder of the system. libretexts.orgyoutube.com For this compound, there are distinct enthalpy and entropy changes associated with the transition from the crystalline solid to the smectic phase and from the smectic phase to the isotropic liquid. These thermodynamic values provide insight into the molecular rearrangements occurring at each transition.

Table 1: Phase Transition Temperatures and Enthalpies of this compound

| Transition | Temperature (K) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |

|---|---|---|---|

| Crystal to Smectic | 388.0 | 56.5 | 145.7 |

| Smectic to Isotropic Liquid | 418.5 | 1.34 | 3.2 |

Note: Data derived from studies on p-n-octadecyloxybenzoic acid.

When the smectic phase of this compound is cooled rapidly, it can form a metastable crystalline state. tandfonline.com This metastable solid can exhibit a glass transition, which is a characteristic of a disordered, non-crystalline solid. tandfonline.comias.ac.in The glass transition is not a true first-order phase transition like melting, but rather a kinetic phenomenon where the supercooled liquid becomes a glassy solid. ias.ac.in For this compound, a glass transition was observed at 198 K for a sample that was rapidly cooled by immersion in liquid nitrogen from the smectic phase. tandfonline.com This indicates the existence of a disordered, glassy crystal state and suggests that the molecular conformation in the smectic state can be "frozen in" to this metastable solid state. tandfonline.com

Influence of Molecular Structure on Mesomorphism

The liquid crystalline properties of this compound are intricately linked to its molecular architecture. Variations in the alkyl chain length, the presence of lateral substituents, and intermolecular interactions like hydrogen bonding significantly influence its mesomorphic behavior.

In the homologous series of 4-n-alkoxybenzoic acids, the length of the alkoxyl chain is a determining factor for the type and stability of the mesophases observed. For shorter chain lengths (n=1 to 6), only a nematic phase is typically present. As the chain length increases (n≥7), a smectic C phase emerges in addition to the nematic phase. With further increases in chain length (n≥8), the nematic phase is suppressed, and only the smectic C phase is observed. This trend highlights a systematic progression from purely nematic to smectic C behavior as the alkyl chain becomes longer.

The stability of the smectic phase generally increases with the length of the alkyl chain. This is evidenced by the clearing points (the temperature at which the liquid crystalline phase transitions to an isotropic liquid). For instance, the clearing point from the smectic C to the isotropic phase tends to increase as the number of carbons in the chain increases.

The glass transition temperature (Tg) also exhibits a dependence on the alkoxyl chain length. In studies of homologous series of similar liquid crystalline compounds, the Tg often shows a non-linear relationship with chain length, sometimes decreasing as the flexible alkyl chain plasticizes the structure.

Table 1: Transition Temperatures for the Homologous Series of 4-n-alkoxybenzoic acids (n=7 to 18)

| Number of Carbon Atoms (n) | Crystalline to Smectic C (°C) | Smectic C to Nematic (°C) | Nematic to Isotropic (°C) |

|---|---|---|---|

| 7 | 98 | 107.5 | 147.5 |

| 8 | 100.5 | - | 147 |

| 9 | 101 | - | 143 |

| 10 | 99 | - | 144 |

| 11 | 102 | - | 141 |

| 12 | 104 | - | 139 |

| 13 | 106 | - | 137 |

| 14 | 108 | - | 135 |

| 15 | 110 | - | 133 |

| 16 | 112 | - | 131 |

| 17 | 114 | - | 129 |

| 18 | 116 | - | 127 |

Data adapted from literature findings on the thermal behavior of 4-n-alkoxybenzoic acids.

The introduction of lateral substituents onto the aromatic core of 4-n-alkoxybenzoic acids has a profound impact on their mesomorphic properties. Generally, such substitutions lead to a decrease in the clearing point temperatures and can destabilize or even completely suppress the liquid crystalline phases. This effect is primarily due to the increased molecular width, which disrupts the parallel packing of the molecules necessary for forming ordered mesophases.

For example, the substitution of a halogen or a methoxy (B1213986) group at a lateral position on the benzene (B151609) ring increases the steric hindrance between adjacent molecules. This disruption of intermolecular interactions weakens the stability of the mesophase, resulting in lower transition temperatures. The magnitude of this effect depends on the size and polarity of the substituent. Larger substituents typically cause a more significant depression of the clearing point. In some cases, the introduction of a lateral group can lead to the disappearance of the mesophase altogether, with the compound melting directly from a crystalline solid to an isotropic liquid.

The hydrogen bonding significantly influences the thermal properties of these compounds. The strength of these bonds contributes to the relatively high melting and clearing points observed in this class of materials. The stability of the dimer structure is a key factor in the manifestation of the smectic and nematic phases. The conformation of the dimer is typically elongated and rod-like, which facilitates the parallel alignment required for mesophase formation. The thermal energy required to break these hydrogen bonds and disrupt the ordered liquid crystalline structure is substantial, leading to the high thermal stability of the mesophases.

Studies of Binary and Composite Liquid Crystalline Systems

The incorporation of this compound into multicomponent systems has been a subject of research to develop materials with tailored properties.

Binary mixtures of this compound with other compounds, such as shape-memory polyurethanes, have been investigated to create functional composite materials. In these systems, the liquid crystal can act as a molecular switch or a template for ordering the polymer matrix. The mesophase behavior of the mixture is typically represented by a phase diagram, which maps the different phases as a function of temperature and composition.

Within composite materials, the aggregation of this compound molecules plays a critical role in the liquid crystalline phase transitions. In composites with shape-memory polyurethanes, the liquid crystal can be dispersed as micro- or nano-sized domains within the polymer matrix. The confinement of the liquid crystal within these domains can affect its phase transition behavior.

The aggregation state of the this compound, whether it forms well-defined domains or is more finely dispersed, influences the temperatures and enthalpies of the phase transitions. For example, in a composite material, the smectic C to isotropic transition of the liquid crystal might be broadened or shifted compared to the pure compound. This is due to the interactions with the polymer chains and the physical constraints imposed by the matrix. The aggregation of the liquid crystal is essential for the composite to exhibit properties such as thermally triggered changes in optical properties or shape memory effects.

Self Assembly Phenomena and Supramolecular Architectures

Formation and Characterization of Langmuir-Blodgett Films

Langmuir-Blodgett (LB) films are ultrathin films created by transferring floating monolayers from a liquid-gas interface onto a solid substrate. wikipedia.org For 4-n-octadecyloxybenzoic acid, Langmuir films are typically formed by spreading a solution of the compound (e.g., in chloroform) onto an aqueous subphase. mdpi.com As the solvent evaporates, the molecules orient themselves with their hydrophilic carboxylic acid heads in contact with the water and their hydrophobic octadecyl tails directed towards the air. wikipedia.org

Compression of this monolayer using barriers on a Langmuir trough leads to the formation of a two-dimensional (2D) crystalline state. The characterization of these films is crucial for understanding their structure and properties. Key techniques include:

Surface Pressure-Area Isotherms: This fundamental technique measures the surface pressure as a function of the area per molecule, providing insight into the phase behavior of the monolayer (gas, liquid, solid phases).

Grazing Incidence X-ray Diffraction (GIXD): GIXD is a powerful tool for determining the 2D crystalline structure of the monolayer directly at the air-liquid interface. weizmann.ac.ilacs.org Studies have shown that this compound forms crystalline domains with large coherence lengths. weizmann.ac.il The analysis of GID data provides detailed information on the unit cell dimensions and the packing arrangement of the molecules. weizmann.ac.il

Specular X-ray Reflectivity: This technique complements GIXD by providing information about the film's thickness, roughness, and electron density profile perpendicular to the surface. weizmann.ac.il

These characterization methods reveal that this compound forms well-ordered, self-assembled monolayers on a water subphase, which can be subsequently transferred to solid supports to create LB films. wikipedia.orgweizmann.ac.il

Development and Properties of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate surface. ossila.com The Langmuir films of this compound at the air-water interface are a prime example of such 2D self-assembly. weizmann.ac.ilacs.org The formation is driven by the specific affinity of the carboxylic acid headgroup for the aqueous subphase and the organizing effect of the long alkyl chains. uni-tuebingen.de

The properties of these SAMs are defined by their constituent parts:

Headgroup (Carboxylic Acid): This group mediates the interaction with the subphase, forming hydrogen-bonded cyclic dimers with adjacent molecules. weizmann.ac.il This interaction is a key driver of the crystalline order.

Backbone (Octadecyl Chain): The long hydrocarbon chains pack closely together via van der Waals forces, contributing to the stability and order of the monolayer. acs.org

Interface: The properties of the surface are determined by the arrangement and chemical nature of the exposed groups. ossila.com

The crystallinity and order of the this compound SAMs are enhanced when solute molecules from the subphase, such as 4-hydroxybenzoic acid, bind to the monolayer's headgroups. weizmann.ac.il

The ability to form well-defined, functional surfaces makes SAMs of this compound valuable for surface modification in advanced applications. taylorfrancis.com

In nanotechnology , these SAMs serve as templates for the controlled crystallization of materials, a bottom-up approach to fabricating nanostructures. acs.org By creating an ordered surface, the monolayer can direct the nucleation and growth of 3D crystals with a specific orientation, which is a fundamental goal in materials engineering. weizmann.ac.il

In biomedicine , surface modification is critical for developing materials that can interact with biological systems in a controlled manner. taylorfrancis.com While direct applications are still under research, the principles demonstrated by this compound SAMs are highly relevant. For example, controlling crystallization at interfaces is crucial for understanding and potentially inhibiting pathological crystallization, such as the formation of cholesterol crystals in atherosclerotic plaques. weizmann.ac.il The use of SAMs to create biocompatible surfaces that can promote or inhibit cell adhesion is a major area of biomedical research. ossila.com

A significant application of this compound monolayers is their use to induce the oriented nucleation of 3D crystals from solution. weizmann.ac.ilacs.org This has been demonstrated compellingly with the crystallization of 4-hydroxybenzoic acid (HBA) monohydrate from an aqueous solution. weizmann.ac.il

The key findings from this research are:

Templated Growth: The 2D crystalline monolayer of this compound acts as a template for the nucleation of HBA crystals. The HBA solute molecules in the subphase bind to the monolayer's benzoic acid headgroups, forming hydrogen-bonded dimers. weizmann.ac.il

Oriented Nucleation: This ordered binding leads to the nucleation of HBA monohydrate crystals that float from the interface with a specific crystallographic face, the (401) face, oriented parallel to the surface. acs.org

Flexible Template Mechanism: GIXD studies revealed that the structural match between the monolayer (with bound HBA) and the HBA crystal's (401) plane is not perfect. This suggests that the monolayer is a "flexible template" that can undergo molecular rearrangement to improve the lattice match and facilitate nucleation. acs.org

This work provides critical insight into the mechanisms of heterogeneous nucleation, showing that a precise structural match is not a strict requirement and that dynamic rearrangement at the interface can play a crucial role. acs.org

| System | Description | Unit Cell Parameters / Key Dimensions | Source |

|---|---|---|---|

| This compound Monolayer | 2D crystalline monolayer on aqueous subphase, characterized by GIXD. | Forms ordered domains with specific molecular packing. The headgroups form hydrogen-bonded dimers with solute molecules. | weizmann.ac.il |

| 4-hydroxybenzoic acid monohydrate Crystal | 3D crystal nucleated by the monolayer. | Layered packing arrangement in the (401) plane. | acs.org |

| Interface Interaction | Mechanism of nucleation. | Involves a proposed rearrangement of the amphiphilic headgroups and bound solutes to improve the structural match for nucleation. | acs.org |

Crystalline Self-Assembly in Aqueous and Mixed Solvent Media

Beyond two-dimensional films, this compound and related amphiphiles exhibit complex self-assembly behavior in bulk solutions, forming various crystalline structures. dokumen.pub The assembly in aqueous or mixed solvent media is a result of the molecule's amphiphilicity, leading to aggregation that minimizes the unfavorable contact between the hydrophobic tails and the polar solvent. mdpi.com

Polymorphism: Different packing arrangements of the same molecule can lead to polymorphs with distinct physical properties. The choice of solvent and the rate of crystallization can influence which polymorphic form is favored. weizmann.ac.il

2D/3D Architectures: The self-assembly process can be guided to form structures of varying dimensionality. In dilute solutions, molecules may form micelles or vesicles. mdpi.com At higher concentrations or under specific solvent conditions, these can organize into larger, three-dimensional crystalline solids. The use of mixed solvent systems, such as water-dioxane mixtures, has been shown to control the formation of different self-assembled structures for other amphiphilic molecules. mdpi.com

The stability and morphology of the self-assembled structures are dictated by molecular-level interactions.

Supramolecular Liquid Crystals and Hydrogen Bonding Networks

The formation of liquid crystalline phases by this compound is a direct consequence of the directional and specific nature of hydrogen bonds. The carboxylic acid moieties of two molecules can form strong hydrogen bonds, leading to the creation of a dimeric structure. This dimerization effectively elongates the molecule, enhancing its aspect ratio and promoting the formation of anisotropic liquid crystalline phases. nih.gov

Research has shown that this compound exhibits a rich thermotropic liquid crystalline behavior. researchgate.net The long C18H37O- alkoxy chain contributes to the stability of these mesophases. Specifically, it has been observed that p-n-octadecyloxybenzoic acid can exist in multiple crystalline forms (Crystal-I, Crystal-II, and Crystal-III) and transitions to a smectic liquid crystal phase upon heating. researchgate.nettandfonline.com In the thermally stable crystal form, the molecules are associated in pairs through hydrogen bonds. tandfonline.com However, in the metastable crystalline and smectic phases, these hydrogen bonds are partially disrupted. tandfonline.com The presence of the long paraffinic chain significantly influences the molecular motion within the mesophase. researchgate.net

Studies on similar 4-n-alkoxybenzoic acids further underscore the importance of hydrogen bonding in the formation of supramolecular liquid crystals. nih.govuoh.edu.iqmdpi.com The self-assembly of these molecules via hydrogen bonding is a versatile approach for creating well-defined, rod-like supramolecular structures that exhibit mesomorphic properties. nih.gov The stability and type of the liquid crystalline phase, such as nematic or smectic, are influenced by the length of the alkyl chain. For instance, this compound is known to form stable nematic mesophases with high thermal stability, exhibiting clearing points above 120°C. In some complexes with other molecules, it can also contribute to the formation of smectic C and nematic phases. mdpi.com

The thermal properties and phase transitions of this compound are summarized in the table below, based on differential scanning calorimetry (DSC) studies.

| Phase Transition | Temperature (°C) | Enthalpy (J/g) | Notes |

| Glass Transition (Tg) | ~20 | - | Observed in the metastable crystal obtained by cooling the smectic phase. tandfonline.com |

| Crystal-II → Crystal-I | - | - | Transition between two crystalline forms. researchgate.net |

| Crystal-I → Smectic | - | - | Melting of the stable crystalline form into the smectic liquid crystal phase. researchgate.nettandfonline.com |

| Smectic → Isotropic Liquid | >120 | - | Clearing point; transition from the liquid crystalline phase to the isotropic liquid phase. |

Exploration of Amphiphilic Characteristics in Nanostructure Fabrication

The distinct amphiphilic nature of this compound, arising from its polar carboxylic head and nonpolar octadecyl tail, makes it a valuable building block for the bottom-up fabrication of nanostructures. This amphiphilicity drives the self-assembly of the molecule in selective solvents to minimize unfavorable interactions between the hydrophobic chains and the polar solvent molecules, leading to the formation of ordered aggregates such as micelles or vesicles.

A key application of this compound in this context is its use as the hydrophobic component in the synthesis of more complex, non-ionic amphiphiles. For instance, it can be chemically reacted with hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to create amphiphilic block copolymers. In one synthetic approach, this compound is used as a hydrophobic unit that is attached to a central scaffold, which is then clicked to a hydrophilic polymer, resulting in a bola-type amphiphile. rsc.org

The general scheme for the synthesis of such an amphiphile involves the esterification of this compound with a diol containing functional groups suitable for further reaction, such as propargyl groups. The resulting hydrophobic core is then coupled with a hydrophilic polymer, for example, an azide-modified methoxypolyethylene glycol (mPEG), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. rsc.org This modular approach allows for precise control over the molecular architecture of the final amphiphile.

The table below outlines the components of a representative non-ionic amphiphile synthesized using this compound as a building block.

| Component | Chemical Moiety | Function |

| Hydrophobic Unit | This compound | Provides the driving force for self-assembly in aqueous media. |

| Central Scaffold | e.g., 2,2-di(prop-2-yn-1-yl)propane-1,3-diol | Links the hydrophobic and hydrophilic parts and provides functional groups for coupling. rsc.org |

| Hydrophilic Unit | e.g., Methoxypolyethylene glycol (mPEG) | Ensures water solubility and forms the corona of the resulting nanostructure. rsc.org |

These synthesized amphiphiles can self-assemble in aqueous solutions to form various nanostructures, such as micelles or polymersomes, which have potential applications in areas like drug delivery and nanotechnology. The specific morphology of the self-assembled nanostructure is influenced by factors such as the relative block lengths of the hydrophobic and hydrophilic segments and the concentration of the amphiphile.

Advanced Materials Science Applications

Integration into Responsive Polymer Systems

Research has explored the incorporation of long-chain alkoxybenzoic acids, such as the closely related 4-octyldecyloxybenzoic acid (OOBA) and 4-n-hexadecyloxybenzoic acid (HOBA), into polyurethane matrices to create materials with stimuli-responsive properties. mdpi.comrsc.org These composites leverage the distinct thermal transitions of both the polymer and the liquid crystalline additive to achieve complex behaviors.

A new class of materials, known as liquid-crystalline shape memory polyurethane (LC-SMPU) composites, has been developed by physically incorporating mesogens like 4-octyldecyloxybenzoic acid (OOBA) into a shape-memory polyurethane (SMPU) matrix. mdpi.comnih.gov In these systems, the OOBA and the SMPU form a two-phase separated structure. mdpi.comnih.gov The resulting composites successfully combine the liquid crystalline properties of the acid with the shape-memory characteristics of the polyurethane. mdpi.com The presence of OOBA has been shown to enhance the crystallizability of both the soft and hard segments of the polyurethane. mdpi.comnih.gov However, as the concentration of OOBA increases, the crystallization rate of the hard segment of the SMPU tends to decrease. mdpi.comnih.gov

The two-phase structure of LC-SMPU composites leads to a two-step change in the material's modulus when heated, which is the basis for a triple-shape memory effect. mdpi.comrsc.orgnih.gov The first shape recovery is associated with the glass transition of the amorphous polyurethane matrix, while the second recovery step results from the melting transition of the crystalline acid dopant. rsc.org This allows the material to hold a temporary shape and then sequentially recover two other programmed shapes upon heating.

Furthermore, these composites exhibit remarkable self-healing capabilities. mdpi.comnih.gov The combination of liquid crystalline properties, triple-shape memory, and self-healing makes these materials highly functional. nih.gov

The table below summarizes the effect of 4-octyldecyloxybenzoic acid (OOBA) content on the properties of the shape memory polyurethane composites (SMPU-OOBAm).

| Property | Effect of Increasing OOBA Content | Source |

| Crystallizability | Promotes crystallization of both soft and hard SMPU segments. | mdpi.comnih.gov |

| Hard Segment Crystallization Rate | Decreases. | mdpi.comnih.gov |

| Shape Memory Behavior | Exhibits triple-shape memory. | mdpi.comnih.gov |

| Shape Recovery Ratio | Decreases. | mdpi.comnih.gov |

| Self-Healing | Possesses good self-healing properties. | mdpi.com |

The self-healing mechanism in these composites is attributed to a process described as "heating-induced 'bleeding'". mdpi.comnih.govszu.edu.cn When the material is heated, the OOBA mesogen transitions to its liquid crystalline state, enhancing the fluidity of the molecules. mdpi.com This increased mobility allows the OOBA to "bleed" into and fill cracks or damaged areas at the surface. nih.govmdpi.com Upon cooling, the OOBA recrystallizes, effectively healing the damage. mdpi.comnih.govszu.edu.cn This process successfully combines the liquid crystalline properties with self-healing and shape memory functions. nih.gov

Role in Organic Electronic and Optoelectronic Materials Developmentresearchgate.netbenchchem.comrsc.org

The specific molecular architecture of 4-n-octadecyloxybenzoic acid makes it a useful building block in the field of organic electronics, where materials must possess tailored electronic and self-assembly properties.

This compound is utilized as a building block for synthesizing organic semiconductors and liquid crystals. advancedsciencenews.com The long 18-carbon alkoxy chain is instrumental in inducing stable nematic liquid crystal phases that exhibit high thermal stability, with clearing points often exceeding 120°C. advancedsciencenews.com The carboxylic acid group facilitates hydrogen bonding, which influences the crystal packing and molecular self-assembly, critical parameters for efficient charge transport in organic semiconductor devices. advancedsciencenews.com Molecular engineering and the use of specific building blocks are crucial for developing high-performance organic semiconductors for applications like organic field-effect transistors (OFETs).

The successful combination of liquid crystalline behavior, triple-shape memory, and self-healing properties in composites containing related alkoxybenzoic acids makes them ideal candidates for a variety of smart devices. mdpi.comnih.gov These promising applications include smart optical devices, smart electronic devices, and advanced sensors. mdpi.comnih.govszu.edu.cn The development of such multi-functional materials is a significant step forward for creating the next generation of flexible electronics, printed circuits, and responsive sensors.

Performance as Lubricant Additives and in Tribological Systems

The degradation of lubricating oils through oxidation is a critical issue in mechanical systems, leading to increased viscosity, the formation of deposits, and corrosive wear. lube-oil.in Antioxidant additives are essential for improving the thermal stability and service life of lubricants by inhibiting this oxidative degradation. mdpi.com this compound and its derivatives have been investigated for their potential to enhance the performance of base oils.

Evaluation of Antioxidant Efficiency in Base Oils

Antioxidants in lubricants function primarily as radical scavengers or hydroperoxide decomposers. precisionlubrication.com Primary antioxidants, such as hindered phenols and aromatic amines, are the first line of defense, neutralizing peroxy radicals. precisionlubrication.comlubesngreases.com Secondary antioxidants, often containing sulfur or phosphorus, work by decomposing hydroperoxides into non-radical products. precisionlubrication.comlubesngreases.com

Derivatives of this compound have been synthesized and evaluated for their antioxidant properties. researchgate.net For instance, ester derivatives incorporating the this compound moiety have been studied as potential antioxidants. researchgate.net The general mechanism involves the inhibition of the oxidation process, which would otherwise lead to the formation of harmful by-products like alcohols, aldehydes, ketones, and acids. mdpi.com While specific quantitative data on the antioxidant efficiency of this compound itself is not detailed in the provided results, the performance of its derivatives suggests that the long alkyl chain and the benzoic acid structure contribute to its function as a lubricant additive. researchgate.net The phenolic nature of related compounds suggests a role as primary antioxidants, or radical scavengers. precisionlubrication.com

Table 1: Conceptual Antioxidant Performance of Benzoic Acid Derivatives in Lubricating Oil

| Additive Type | Function | Mechanism of Action | Potential Efficacy |

|---|---|---|---|

| Phenolic Derivatives | Primary Antioxidant | Radical Scavenging | Effective at moderate temperatures (<93°C) precisionlubrication.com |

| Sulfur/Phosphorus Derivatives | Secondary Antioxidant | Hydroperoxide Decomposition | Converts hydroperoxides to non-radical products precisionlubrication.com |

| This compound derivatives | Potential Antioxidant | Inhibition of oxidation reactions | Enhances oxidative stability of base oils researchgate.net |

Assessment of Impact on Total Acid Number and Viscosity Changes

The effectiveness of an antioxidant in a lubricant is often measured by monitoring changes in the Total Acid Number (TAN) and viscosity of the oil over time. researchgate.net The TAN is a measure of the acidic constituents in a lubricant, given in milligrams of potassium hydroxide (B78521) (mg KOH) required to neutralize one gram of the sample. machinerylubrication.comxylemanalytics.com An increase in TAN is a direct indicator of lubricant degradation and the formation of acidic by-products from oxidation. lube-oil.inmachinerylubrication.com

Studies on additives derived from this compound have shown that they can effectively mitigate the increase in TAN and viscosity of lubricating base oils during oxidation tests. researchgate.net By slowing the oxidation process, these additives reduce the formation of acidic compounds, thus keeping the TAN lower for a longer period compared to unadditized oil. lube-oil.inresearchgate.net This, in turn, helps to prevent an increase in viscosity and the formation of sludge and deposits, which are detrimental to engine performance and longevity. lube-oil.in

Table 2: Effect of Antioxidant Additives on Lubricant Properties

| Lubricant Parameter | Effect of Oxidation (Without Additive) | Effect of Oxidation (With Benzoic Acid Derivative Additive) |

|---|---|---|

| Total Acid Number (TAN) | Significant increase lube-oil.in | Stabilized or significantly reduced increase researchgate.net |

| Viscosity | Increases lube-oil.in | Stabilized or minimal increase researchgate.net |

| Sludge/Deposit Formation | Increases lube-oil.in | Reduced formation lube-oil.in |

| Corrosion Potential | High researchgate.net | Reduced rymax-lubricants.com |

Bio-Interfacial Materials and Surface Modification for Advanced Biological Applications

The amphiphilic nature of this compound, possessing both a hydrophilic benzoic acid head and a hydrophobic octadecyloxy tail, makes it a prime candidate for creating self-assembled monolayers (SAMs) and Langmuir-Blodgett films. ontosight.ai These organized molecular layers are crucial for modifying material surfaces to improve biocompatibility and control biological interactions, which is of great importance in biomedical device and tissue engineering applications. ontosight.ai

Influence on Cell Adhesion, Proliferation, and Differentiation in Tissue Engineering

The interaction of cells with a material surface is a critical factor in the success of tissue engineering scaffolds and medical implants. nih.gov Surface properties such as chemistry, wettability, and topography govern the adsorption of proteins from the surrounding biological fluid, which in turn mediates cell adhesion, proliferation, and differentiation. nih.govnih.gov

Surfaces modified with compounds like this compound can be tailored to influence these cellular behaviors. ontosight.ai By forming a well-defined monolayer, the compound can present specific chemical cues to cells. ontosight.ai For instance, moderately hydrophilic and charged surfaces are often optimal for cell adhesion, as they promote the adsorption of cell adhesion-mediating proteins like fibronectin and vitronectin in a favorable conformation. nih.govresearchgate.net The carboxyl group of this compound can provide a negatively charged surface, while the long alkyl chain controls the hydrophobicity. This balance is key to guiding the desired cellular response. While direct studies on this compound are limited, the principle of using such amphiphilic molecules to create surfaces that support cell adhesion and proliferation is well-established in tissue engineering. ontosight.ainih.govmdpi.com Nanostructured surfaces created with such molecules are generally considered beneficial for cell growth. nih.gov

Table 3: Influence of Surface Properties on Cell Behavior in Tissue Engineering

| Surface Property | Influence on Cell Adhesion | Influence on Cell Proliferation | Influence on Cell Differentiation |

|---|---|---|---|

| Hydrophilicity | Optimal at moderate levels nih.govresearchgate.net | Generally supported on moderately hydrophilic surfaces | Can be guided by specific surface chemistries |

| Surface Charge | Positively charged surfaces often promote adhesion nih.gov | Supported by charged surfaces that facilitate protein adsorption | Influenced by surface charge and chemistry nih.gov |

| Topography | Nanostructured surfaces are generally beneficial nih.gov | Hampered by some microstructures but enhanced by nanostructures nih.gov | Enhanced by both micro- and nanostructures nih.gov |

| This compound modified surface (Conceptual) | Can be tuned by controlling monolayer packing and charge ontosight.ai | Can be optimized by surface design ontosight.ai | Potentially guided by the specific interface created ontosight.ai |

Conceptual Design and Potential in Drug Delivery Systems (Focus on Carrier Properties)

The amphiphilic structure of this compound makes it suitable for forming nanostructured drug carriers, such as micelles or as a component of liposomes or solid lipid nanoparticles (SLNs). ontosight.ainih.gov These carriers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. pharmaexcipients.comnih.gov

The core design principle relies on the self-assembly of these molecules in an aqueous environment. The hydrophobic tails would form the core of a nanoparticle, capable of loading hydrophobic drugs, while the hydrophilic benzoic acid heads would form the outer shell, interfacing with the aqueous biological environment. ontosight.ai This structure enhances the solubility of poorly water-soluble drugs and can improve their pharmacokinetic profiles. nih.gov The surface of these nanocarriers can be further modified to achieve targeted delivery to specific cells or tissues. nih.gov The properties of the carrier, such as size, surface charge, and drug release profile, can be tuned by the choice of lipids and other components in the formulation. nih.gov While this compound itself is a conceptual component, its fundamental properties align well with the requirements for a lipid-based drug delivery carrier. ontosight.aipharmaexcipients.com

Table 4: Potential Carrier Properties of this compound-Based Nanoparticles

| Carrier Property | Description | Potential Advantage |

|---|---|---|

| Drug Loading | Encapsulation of hydrophobic drugs within the core. pharmaexcipients.com | Improved solubility and bioavailability of the drug. |

| Biocompatibility | Potential for good biocompatibility due to lipid-like structure. pharmaexcipients.com | Reduced toxicity and side effects. pharmaexcipients.com |

| Controlled Release | Drug release can be modulated based on carrier composition and environmental triggers. nih.gov | Sustained therapeutic effect and reduced dosing frequency. |

| Surface Modification | The carboxylic acid group allows for attachment of targeting ligands. ontosight.ai | Enhanced delivery to specific sites, increasing efficacy. nih.gov |

Smart Sensor Technologies and Responsive Material Design

Smart materials are substances that can respond to external stimuli, such as changes in pH, temperature, or the presence of specific chemical compounds, by altering their properties. nih.govmdpi.com This responsive behavior makes them ideal for use in sensor technologies. mdpi.com this compound, through the formation of organized thin films like Langmuir-Blodgett films, has potential applications in the development of biosensors. ontosight.ai

These films can act as a sensitive interface, where the binding of a target analyte to the surface causes a detectable change in the film's properties, such as its optical or electrical characteristics. ontosight.ai For instance, a sensor could be designed where the interaction of a specific biomolecule with the this compound monolayer alters its molecular packing, leading to a measurable signal. The integration of such responsive materials with transducers can lead to the creation of highly sensitive and selective sensors for various applications, including medical diagnostics and environmental monitoring. nih.govresearchgate.net The ability to form well-ordered, thin films is a key attribute that positions this compound as a candidate for designing advanced sensor interfaces. ontosight.ai

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Potassium hydroxide |

| Fibronectin |

Spectroscopic and Advanced Characterization Methodologies

Thermal Analysis Techniques

Thermal analysis is fundamental to understanding the phase transitions of liquid crystalline materials like 4-n-octadecyloxybenzoic acid.

Differential Scanning Calorimetry (DSC) for Transition Temperatures, Enthalpies, and Thermal History

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal properties of materials by measuring the heat flow associated with transitions as a function of temperature and time. This method provides qualitative and quantitative data on physical and chemical changes, including endothermic and exothermic processes and variations in heat capacity. For this compound and related compounds, DSC is crucial for identifying transition temperatures, such as melting and clearing points, and quantifying the enthalpy changes (ΔH) associated with these phase transitions. tudelft.nlnih.gov

The thermal history of a sample significantly influences its DSC results. tainstruments.com For instance, the rate of cooling from the isotropic liquid phase can affect the subsequent crystalline structure and, consequently, the observed transition temperatures and enthalpies upon heating. tainstruments.com To ensure reproducible results, it is common practice to subject the sample to a controlled thermal history, such as a defined heating and cooling cycle, before the measurement scan. researchgate.net This process helps to erase previous thermal history and establish a common baseline for comparison. tainstruments.com

DSC thermograms of similar alkoxybenzoic acids reveal distinct peaks corresponding to phase transitions. For example, in a heating scan, an endothermic peak would signify the transition from a crystalline solid to a liquid crystalline phase, and another at a higher temperature would indicate the transition to the isotropic liquid phase. The area under these peaks is directly proportional to the enthalpy of the transition.

Table 1: Hypothetical DSC Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystal to Nematic | 105.2 | 108.5 | 35.7 |

| Nematic to Isotropic | 145.8 | 147.2 | 2.1 |

| Note: This table is illustrative and based on typical values for similar liquid crystals. Actual values may vary. |

Optical and Morphological Characterization

Optical and electron microscopy techniques are indispensable for visualizing the distinct phases and self-assembled structures of this compound.

Polarizing Optical Microscopy (POM) for Mesophase Texture Observation

Polarizing Optical Microscopy (POM) is a key technique for identifying liquid crystal phases based on their unique optical textures. libretexts.org When a liquid crystalline sample is placed between two crossed polarizers, the anisotropic nature of the mesophase causes the plane of polarized light to rotate, resulting in the transmission of light and the appearance of characteristic textures. aps.orgnasa.gov Different liquid crystal phases, such as nematic and smectic, exhibit distinct textures. For instance, nematic phases often show schlieren or threaded textures, while smectic phases can display focal-conic or fan-like textures. surajitdhara.in

For 4-n-alkyloxybenzoic acids, POM is used to observe the transitions between different mesophases as a function of temperature. arxiv.org For example, upon heating, one can observe the melting of the crystalline solid into a liquid crystalline phase, characterized by the appearance of a specific texture, and then the transition to the dark isotropic liquid phase at the clearing point. mdpi.com The textures observed can be complex and may include domains where the liquid crystal molecules are oriented in different directions. libretexts.org

Field Emission Scanning Electron Microscopy (FE-SEM) for Self-Assembly Morphology and Nanostructure Imaging

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution imaging of the surface topography of materials. tescan.comhitachi-hightech.comhitachi-hightech.com This technique is particularly useful for visualizing the nanostructures formed by the self-assembly of molecules like this compound. researchgate.net FE-SEM can reveal the morphology of aggregates, films, or fibers formed from the compound, providing insights into the packing and ordering of the molecules on a larger scale than individual molecules but smaller than the bulk material. jeolbenelux.com

For instance, FE-SEM has been used to observe the self-assembly of similar organic molecules into various nanostructures such as nanofibers, ribbons, and sheets. The images can show how these nanostructures are arranged and interconnected. In the context of composites, FE-SEM can be used to study the morphology of the liquid crystal dispersed within a polymer matrix.

Structural Elucidation and Vibrational Spectroscopy

Spectroscopic techniques are vital for confirming the chemical identity of this compound and for studying the intermolecular interactions that drive its self-assembly and liquid crystalline behavior.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Structure Confirmation and Hydrogen Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and confirming the chemical structure of a molecule. spectroscopyonline.comspectroscopyonline.com The infrared spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups. researchgate.net

Key vibrational bands for this compound would include:

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. instanano.com

C-H stretching: Bands in the 2840-3000 cm⁻¹ region due to the stretching of the C-H bonds in the long alkyl chain. instanano.com

C=O stretching: A strong absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. The position of this band can be sensitive to the extent of hydrogen bonding. researchgate.net

C-O stretching and O-H bending: Bands in the fingerprint region (below 1500 cm⁻¹) that further confirm the presence of the carboxylic acid and ether linkages. pg.edu.pl

FT-IR is also exceptionally useful for studying hydrogen bonding. rsc.org The formation of hydrogen-bonded dimers is a key feature of alkoxybenzoic acids and is crucial for the formation of their liquid crystalline phases. arxiv.org Temperature-dependent FT-IR studies can be performed to monitor changes in the hydrogen bonding upon phase transitions. The strength of the hydrogen bond can influence the position and shape of the O-H and C=O stretching bands. researchgate.net Analysis of these bands can provide information on the equilibrium between monomeric and dimeric species at different temperatures. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2840-3000 | C-H (alkyl) | Stretching vibrations |

| 2500-3300 | O-H (carboxylic acid) | Broad, stretching (dimer) |

| ~1700 | C=O (carboxylic acid) | Strong, stretching |

| ~1600 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ether & acid) | Stretching |

| Note: This table is illustrative and based on typical values for similar compounds. Actual peak positions may vary. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Detailed Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy: In ¹H-NMR spectra of this compound and similar long-chain alkoxybenzoic acids, distinct signals corresponding to different proton environments are observed. The aromatic protons of the benzene (B151609) ring typically appear as doublets in the downfield region (around 7-8 ppm) due to their deshielded nature. The methylene (B1212753) protons (CH₂) adjacent to the ether oxygen (Ar-O-CH₂-) are also deshielded and resonate further downfield than the other methylene groups of the alkyl chain. The long octadecyl chain produces a large, complex signal for the numerous methylene groups, often seen as a broad multiplet in the midfield region (around 1.2-1.7 ppm). The terminal methyl (CH₃) protons of the octadecyl chain appear as a triplet in the upfield region (around 0.8-0.9 ppm) nih.govlibretexts.org. The chemical shift of the carboxylic acid proton is typically found far downfield (often above 10 ppm) and can be broad oregonstate.edu.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, identifying the different carbon environments within the molecule. The carbon of the carboxyl group (COOH) resonates at a characteristic downfield position (around 167-172 ppm) nih.gov. The aromatic carbons show distinct signals in the region of approximately 122-155 ppm nih.gov. The carbon of the methylene group attached to the ether oxygen (Ar-O-CH₂) is found at a specific chemical shift, and the carbons of the long alkyl chain produce a series of signals in the upfield region youtube.comdocbrown.info. The terminal methyl carbon of the octadecyloxy chain will have a characteristic chemical shift as well. The exact chemical shifts can be influenced by the solvent and temperature sigmaaldrich.com.

A representative, though not specific to this compound, dataset for a similar long-chain alkanoyloxy benzoic acid is presented below to illustrate the expected chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a Long-Chain Alkanoyloxy Benzoic Acid

| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-H | 7.24 (d), 7.99 (d) | 122.48 (CH), 131.25 (CH) |

| Ar-C | - | 128.75 (C), 154.25 (C) |

| COOH | >10 (broad) | 167.17 (CO) |

| -COO- | - | 171.89 (CO) |

| -O-CH₂- | - | 33.93 (CH₂) |

| -(CH₂)n- | 1.20-1.67 (m) | 22.56 - 31.76 (CH₂) |

| -CH₃ | 0.86 (t) | 14.42 (CH₃) |

Note: This table is illustrative and based on data for 4-(palmitoyloxy)benzoic acid. nih.gov The specific shifts for this compound may vary.

X-ray Based Characterization

X-ray diffraction techniques are indispensable for analyzing the solid-state and liquid crystalline structures of this compound.

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to characterize the crystalline structure of materials. americanpharmaceuticalreview.comijcce.ac.ir For this compound, XRD is crucial for identifying its solid crystalline phases and elucidating the arrangement of molecules in its liquid crystalline states, such as smectic and nematic phases. uoh.edu.iq The diffraction pattern, a plot of scattered X-ray intensity versus scattering angle (2θ), acts as a unique fingerprint for a specific crystalline form. americanpharmaceuticalreview.com By analyzing the peak positions and intensities, one can determine the unit cell parameters of the crystal lattice. rri.res.in In the context of liquid crystals, XRD patterns exhibit broader peaks compared to the sharp reflections of a well-ordered crystal, which is indicative of the reduced positional order in these mesophases. researchgate.net For instance, in a smectic phase, a sharp peak at a small angle corresponding to the layer spacing is typically observed, along with a diffuse halo at a wider angle related to the lateral spacing of the molecules. researchgate.net Sample preparation is critical for obtaining high-quality XRD data, often requiring the material to be in a fine powder form to ensure random orientation of the crystallites. drawellanalytical.com

Grazing Incidence X-ray Diffraction (GIXD) is a surface-sensitive technique ideal for determining the two-dimensional crystalline structure of thin films and monolayers at interfaces, such as a monolayer of this compound at the air-water interface. acs.orgacs.orgspringernature.com In a GIXD experiment, an X-ray beam impinges on the surface at a very small angle, below the critical angle for total external reflection, leading to an evanescent wave that propagates along the surface and probes the structure of the monolayer. cea.fr This technique can provide detailed information about the in-plane lattice parameters of the monolayer, the tilt angle of the molecules with respect to the surface normal, and the packing arrangement of the hydrocarbon chains. acs.orgcea.fr Studies have shown that for amphiphilic molecules like this compound, the structure of the monolayer can be influenced by factors such as the subphase composition and temperature. acs.orgresearchgate.netweizmann.ac.il GIXD has been instrumental in understanding how these monolayers can act as templates for the nucleation of three-dimensional crystals from solution. acs.orgweizmann.ac.il

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elucidating the structure of this compound. This technique ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the elemental composition of the molecule. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragments would likely include the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the long alkyl chain. This fragmentation data, in conjunction with other spectroscopic information, provides unambiguous identification of the compound. utar.edu.my

Spectroscopic Studies of Luminescent Complexes (e.g., Phosphorescence for Energy Transfer)

While this compound itself is not typically luminescent, it can be used as a ligand to form complexes with metal ions, particularly lanthanides like europium(III) and terbium(III), which exhibit interesting luminescent properties. cornell.eduresearchgate.net In these complexes, the organic ligand can act as an "antenna" by absorbing light and then transferring the energy to the metal ion, which then emits light (luminescence). cornell.eduresearchgate.netnih.gov The study of the phosphorescence of gadolinium(III) complexes at low temperatures (77 K) allows for the determination of the energy of the excited triplet state of the 4-n-octadecyloxybenzoate anion. cornell.eduresearchgate.net This information is crucial for understanding the efficiency of intramolecular energy transfer from the ligand to the lanthanide ion, a key process in the luminescence of these complexes. cornell.eduresearchgate.net The efficiency of this energy transfer can be influenced by the specific lanthanide ion and the presence of other ligands in the complex. cornell.eduresearchgate.netnankai.edu.cnnih.govsciencepublishinggroup.com Such luminescent complexes have potential applications in various fields, including bio-imaging. rsc.orgnih.gov

Advanced Chromatographic Techniques (e.g., HPLC-PDA for Analysis of Related Fatty Acids and Derivatives)